N-METHYLAMINOPROPYLTRIS(TRIMETHYLSILOXY)SILANE
Overview
Description
N-METHYLAMINOPROPYLTRIS(TRIMETHYLSILOXY)SILANE is a complex organosilicon compound. It is characterized by the presence of multiple silicon-oxygen bonds and a methylamine group. This compound is notable for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYLAMINOPROPYLTRIS(TRIMETHYLSILOXY)SILANE typically involves the reaction of hexamethyltrisiloxane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to maximize yield and purity. Large-scale reactors and advanced purification systems are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-METHYLAMINOPROPYLTRIS(TRIMETHYLSILOXY)SILANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler siloxane compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which have applications in different fields such as materials science and pharmaceuticals[5][5].
Scientific Research Applications
N-METHYLAMINOPROPYLTRIS(TRIMETHYLSILOXY)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is employed in the development of biocompatible materials and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of N-METHYLAMINOPROPYLTRIS(TRIMETHYLSILOXY)SILANE involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its unique structure allows it to interact with biological membranes, enhancing its potential as a drug delivery agent .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
- 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane
- Tetrakis(trimethylsiloxy)silane
Uniqueness
Compared to similar compounds, N-METHYLAMINOPROPYLTRIS(TRIMETHYLSILOXY)SILANE stands out due to its unique combination of a trisiloxane backbone and a methylamine group. This structural feature imparts distinct chemical and physical properties, making it particularly useful in specialized applications .
Properties
IUPAC Name |
N-methyl-3-tris(trimethylsilyloxy)silylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H37NO3Si4/c1-14-12-11-13-21(15-18(2,3)4,16-19(5,6)7)17-20(8,9)10/h14H,11-13H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLPYOYXFVQERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H37NO3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573575 | |
Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40965-80-8 | |
Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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